N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxy group, a phenylpropyl group, and a methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-phenylpropylamine and 3-methylphenylacetic acid.
Amide Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a condensation reaction between the amine and the carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound to study various biochemical processes and interactions at the molecular level.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity, and thereby exerting its pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-phenylpropyl)-2-phenylacetamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(2-hydroxy-3-phenylpropyl)-2-(4-methylphenyl)acetamide: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the hydroxy, phenylpropyl, and methylphenyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-6-5-9-16(10-14)12-18(21)19-13-17(20)11-15-7-3-2-4-8-15/h2-10,17,20H,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJUYULONJBCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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